molecular formula C10H13N3O2 B167092 2-(4-Nitrophenyl)piperazine CAS No. 137684-53-8

2-(4-Nitrophenyl)piperazine

Cat. No.: B167092
CAS No.: 137684-53-8
M. Wt: 207.23 g/mol
InChI Key: WWRUGVIJFUXWFW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It consists of a piperazine ring substituted with a 4-nitrophenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a building block for various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)piperazine typically involves the nucleophilic substitution reaction of piperazine with 4-nitrochlorobenzene. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

Piperazine+4-NitrochlorobenzeneThis compound+HCl\text{Piperazine} + \text{4-Nitrochlorobenzene} \rightarrow \text{this compound} + \text{HCl} Piperazine+4-Nitrochlorobenzene→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to enhance the overall efficiency of the process.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-(4-Aminophenyl)piperazine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with an amino group using ammonia under high pressure and temperature.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.

    Substitution: Ammonia, potassium carbonate, dimethylformamide (DMF).

Major Products:

    Reduction: 2-(4-Aminophenyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-nitrophenyl)piperazine derivatives in cancer treatment. For instance, derivatives of niclosamide, which include this compound, have shown promising results against glioblastoma and other cancer types by acting as uncouplers and targeting specific cellular pathways . The structural modifications of these compounds are aimed at enhancing their bioavailability and therapeutic efficacy.

Antimicrobial Properties

Piperazine derivatives, including this compound, have been investigated for their antimicrobial activities. They have demonstrated efficacy against various bacterial and parasitic infections. A review of piperazine derivatives indicates their potential as anti-bacterial, anti-malarial, and anti-psychotic agents . The structural characteristics of these compounds contribute to their bioactivity, making them suitable candidates for further development.

Inhibition of Enzymatic Activity

The compound has been studied for its role in inhibiting serine hydrolases such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). Research indicates that certain piperazine derivatives exhibit selective inhibition of MAGL, which is crucial for modulating endocannabinoid signaling pathways . This selectivity is essential for minimizing side effects associated with broader inhibition profiles.

Synthetic Pathways

The synthesis of this compound involves several methods that allow for the introduction of various functional groups to enhance its pharmacological properties. Recent studies have detailed synthetic routes leading to novel derivatives with improved biological activities .

Compound Synthesis Method Biological Activity
This compoundCo-crystallization with carboxylic acidsAntimicrobial, anticancer
N-(2-chloro-4-nitrophenyl)piperazineAlkylation reactionsEnhanced bioavailability

Crystal Structures

Crystal structures of piperazine derivatives have been elucidated to understand their interactions at the molecular level. Such studies provide insights into the conformational flexibility and binding affinities of these compounds, which are critical for their biological functions .

Cancer Treatment Research

A notable case study involved the synthesis and evaluation of piperazine-linked 1,8-naphthalimide derivatives, which demonstrated significant cytotoxicity against cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy while maintaining low toxicity profiles .

Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of piperazine derivatives against resistant strains of bacteria. The findings indicated that certain modifications to the piperazine ring could significantly improve antimicrobial activity, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)piperazine varies depending on its application. As a tyrosinase inhibitor, it binds to the active site of the enzyme, interfering with the catalytic process and reducing melanin production . The compound’s interaction with molecular targets involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Comparison with Similar Compounds

    2-(4-Aminophenyl)piperazine: A reduction product of 2-(4-Nitrophenyl)piperazine with similar structural features but different reactivity.

    4-Nitrophenylpiperazine derivatives: These compounds share the nitrophenyl group but differ in the substitution pattern on the piperazine ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biological Activity

2-(4-Nitrophenyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of the biological mechanisms, therapeutic potentials, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group. Its chemical formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2}, and it has a molecular weight of 196.22 g/mol. The nitro group is believed to play a significant role in its biological interactions.

1. Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies have shown that it can induce cell death in various cancer cell lines, including K562 leukemic cells. The mechanism appears to involve necroptosis, a regulated form of necrosis, which is distinct from apoptosis. This compound has been linked to:

  • Cytotoxicity : Exhibiting concentration-dependent cytotoxic effects with IC50 values ranging from 50 to 427 μM depending on the assay used (trypan blue and MTT) over 24 to 72 hours .
  • Cell Cycle Arrest : Inducing G2/M phase arrest in treated cells, which suggests interference with cellular division processes.
  • Reactive Oxygen Species (ROS) Production : Triggering mitochondrial dysfunction characterized by increased ROS levels, leading to oxidative stress within cells .

2. Neuropharmacological Effects

The piperazine scaffold is known for its ability to interact with various neurotransmitter receptors. Studies suggest that derivatives of piperazine, including this compound, may have implications in treating neurological disorders through:

  • Dopaminergic Activity : Binding affinity for dopamine receptors, particularly the D4 subtype, which is implicated in mood regulation and cognitive functions .
  • Potential Antidepressant Effects : Given the role of dopamine in mood disorders, compounds like this compound may contribute to antidepressant activity.

3. Antimicrobial Properties

Some studies have reported antimicrobial activity associated with piperazine derivatives. While specific data on this compound's antimicrobial efficacy remains limited, the structural similarities with other active compounds warrant further exploration in this area.

Case Study 1: Antileukemic Activity

In a study focusing on K562 cells, treatment with this compound resulted in significant cell death via necroptotic pathways. The study highlighted:

  • Mechanism of Action : Involvement of TNF-R1 signaling pathways without significant caspase activation.
  • Toxicity Profile : Although exhibiting myelotoxic potential in vitro, it was classified as having low systemic toxicity (LD50 > 2000 mg/kg), indicating a favorable safety profile for further development .

Summary of Findings

Activity TypeObservationsReferences
AnticancerInduces necroptosis; cytotoxicity (IC50: 50-427 μM)
NeuropharmacologicalAffinity for dopamine receptors; potential antidepressant effects
AntimicrobialLimited data; requires further investigationN/A

Properties

IUPAC Name

2-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRUGVIJFUXWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405534
Record name 2-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137684-53-8
Record name 2-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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